Cas no 946325-06-0 (3-(4-{2-4-(4-methoxyphenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)-1-phenylurea)

3-(4-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-1-phenylurea is a synthetic organic compound featuring a thiazole core linked to a phenylurea moiety and a 4-methoxyphenyl-substituted piperazine group. Its structural complexity suggests potential utility in medicinal chemistry, particularly as a scaffold for targeting receptor-based pathways. The presence of both electron-donating (methoxy) and hydrogen-bonding (urea) functionalities may enhance binding affinity and selectivity in biological systems. This compound’s modular design allows for further derivatization, making it a versatile intermediate in drug discovery. Its well-defined heterocyclic architecture could be advantageous in the development of kinase inhibitors or GPCR modulators, though specific applications would require further pharmacological evaluation.
3-(4-{2-4-(4-methoxyphenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)-1-phenylurea structure
946325-06-0 structure
Product name:3-(4-{2-4-(4-methoxyphenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)-1-phenylurea
CAS No:946325-06-0
MF:C23H25N5O3S
MW:451.541303396225
CID:6086621
PubChem ID:26841564

3-(4-{2-4-(4-methoxyphenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)-1-phenylurea Chemical and Physical Properties

Names and Identifiers

    • 3-(4-{2-4-(4-methoxyphenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)-1-phenylurea
    • 1-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylurea
    • AKOS004945026
    • 3-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-1-phenylurea
    • 1-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea
    • 946325-06-0
    • F2096-0020
    • HMS3478G07
    • Inchi: 1S/C23H25N5O3S/c1-31-20-9-7-19(8-10-20)27-11-13-28(14-12-27)21(29)15-18-16-32-23(25-18)26-22(30)24-17-5-3-2-4-6-17/h2-10,16H,11-15H2,1H3,(H2,24,25,26,30)
    • InChI Key: RYUVGMKOAIVCKA-UHFFFAOYSA-N
    • SMILES: N(C1=NC(CC(N2CCN(C3=CC=C(OC)C=C3)CC2)=O)=CS1)C(NC1=CC=CC=C1)=O

Computed Properties

  • Exact Mass: 451.16781085g/mol
  • Monoisotopic Mass: 451.16781085g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 6
  • Complexity: 617
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 115Ų

3-(4-{2-4-(4-methoxyphenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)-1-phenylurea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2096-0020-10μmol
3-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-1-phenylurea
946325-06-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2096-0020-2mg
3-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-1-phenylurea
946325-06-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2096-0020-10mg
3-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-1-phenylurea
946325-06-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2096-0020-100mg
3-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-1-phenylurea
946325-06-0 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2096-0020-2μmol
3-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-1-phenylurea
946325-06-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2096-0020-1mg
3-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-1-phenylurea
946325-06-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2096-0020-25mg
3-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-1-phenylurea
946325-06-0 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2096-0020-15mg
3-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-1-phenylurea
946325-06-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2096-0020-5μmol
3-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-1-phenylurea
946325-06-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2096-0020-20μmol
3-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-1-phenylurea
946325-06-0 90%+
20μl
$79.0 2023-05-16

3-(4-{2-4-(4-methoxyphenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)-1-phenylurea Related Literature

Additional information on 3-(4-{2-4-(4-methoxyphenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)-1-phenylurea

Recent Advances in the Study of 3-(4-{2-4-(4-methoxyphenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)-1-phenylurea (CAS: 946325-06-0)

The compound 3-(4-{2-4-(4-methoxyphenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)-1-phenylurea (CAS: 946325-06-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique thiazole and phenylurea moieties, has demonstrated promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and potential clinical applications, making it a compound of considerable interest to researchers and industry professionals alike.

One of the key areas of investigation has been the compound's interaction with specific biological targets. Preliminary data suggest that 946325-06-0 exhibits high affinity for certain neurotransmitter receptors, particularly those involved in the modulation of dopaminergic and serotonergic pathways. This has led to hypotheses regarding its potential utility in the treatment of neurological and psychiatric disorders, such as schizophrenia and depression. Further in vitro and in vivo studies are currently underway to validate these findings and explore the compound's efficacy and safety profile.

In addition to its neurological applications, recent research has also explored the anticancer properties of 946325-06-0. Studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including those resistant to conventional chemotherapy. The mechanism underlying this activity appears to involve the disruption of key signaling pathways essential for tumor growth and survival. These findings have sparked interest in the development of 946325-06-0 as a potential adjunct therapy in oncology, particularly for cancers with limited treatment options.

Another significant aspect of the current research on 946325-06-0 is its pharmacokinetic and metabolic profile. Early-stage clinical trials have provided insights into the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies have highlighted the need for further optimization to improve bioavailability and reduce potential side effects. Researchers are now focusing on structural modifications and formulation strategies to enhance the compound's therapeutic index and ensure its suitability for clinical use.

Despite the promising findings, several challenges remain in the development of 946325-06-0. Issues such as solubility, stability, and potential off-target effects need to be addressed to facilitate its transition from the laboratory to the clinic. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and accelerate the compound's development timeline. The ongoing research underscores the importance of 946325-06-0 as a valuable tool for understanding complex biological processes and developing novel therapeutic interventions.

In conclusion, the latest research on 3-(4-{2-4-(4-methoxyphenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)-1-phenylurea (CAS: 946325-06-0) highlights its multifaceted potential in both neurological and oncological applications. While significant progress has been made in elucidating its mechanisms of action and therapeutic benefits, further studies are needed to fully realize its clinical potential. The continued exploration of this compound represents a promising avenue for advancing our understanding of disease mechanisms and developing innovative treatment strategies.

Recommend Articles

Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.